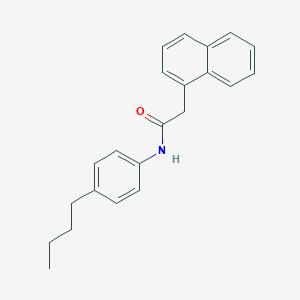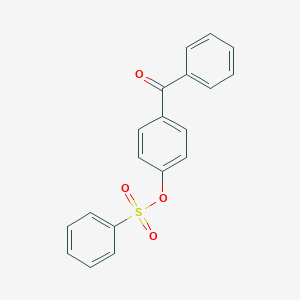
N-(4-butylphenyl)-2-(1-naphthyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butylphenyl)-2-(1-naphthyl)acetamide, also known as BNAH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of organic compounds known as acetanilides and is structurally similar to other compounds with analgesic and anti-inflammatory properties, such as acetaminophen and ibuprofen. In
Scientific Research Applications
N-(4-butylphenyl)-2-(1-naphthyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit analgesic and anti-inflammatory properties in animal models of pain and inflammation. N-(4-butylphenyl)-2-(1-naphthyl)acetamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, N-(4-butylphenyl)-2-(1-naphthyl)acetamide has shown promise as a potential anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro.
Mechanism of Action
The exact mechanism of action of N-(4-butylphenyl)-2-(1-naphthyl)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate pain and inflammation. N-(4-butylphenyl)-2-(1-naphthyl)acetamide has been shown to selectively inhibit COX-2, which is upregulated in inflammatory conditions and is responsible for the production of prostaglandins that mediate pain and inflammation. In addition to its COX-2 inhibitory activity, N-(4-butylphenyl)-2-(1-naphthyl)acetamide has also been shown to exhibit antioxidant and neuroprotective properties.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-2-(1-naphthyl)acetamide has been shown to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases. N-(4-butylphenyl)-2-(1-naphthyl)acetamide has been shown to selectively inhibit COX-2, which is upregulated in inflammatory conditions and is responsible for the production of prostaglandins that mediate pain and inflammation. In addition to its COX-2 inhibitory activity, N-(4-butylphenyl)-2-(1-naphthyl)acetamide has also been shown to exhibit antioxidant and neuroprotective properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-butylphenyl)-2-(1-naphthyl)acetamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. N-(4-butylphenyl)-2-(1-naphthyl)acetamide has also been shown to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation, making it a useful tool for studying these conditions. However, one limitation of using N-(4-butylphenyl)-2-(1-naphthyl)acetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer to animals or cells in culture.
Future Directions
There are several future directions for research on N-(4-butylphenyl)-2-(1-naphthyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(4-butylphenyl)-2-(1-naphthyl)acetamide has been shown to exhibit neuroprotective effects in animal models of these diseases, and further studies are needed to determine its potential therapeutic value. Another area of interest is its potential use as an anticancer agent. N-(4-butylphenyl)-2-(1-naphthyl)acetamide has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential efficacy in vivo. Finally, further studies are needed to elucidate the exact mechanism of action of N-(4-butylphenyl)-2-(1-naphthyl)acetamide, which will help to guide its future development as a therapeutic agent.
Conclusion:
N-(4-butylphenyl)-2-(1-naphthyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to exhibit analgesic and anti-inflammatory properties, as well as neuroprotective and anticancer effects. While there are limitations to its use in lab experiments, N-(4-butylphenyl)-2-(1-naphthyl)acetamide has a well-established synthesis method and has been studied extensively in animal models. Future research on N-(4-butylphenyl)-2-(1-naphthyl)acetamide will help to determine its potential therapeutic value and guide its development as a therapeutic agent.
Synthesis Methods
The synthesis of N-(4-butylphenyl)-2-(1-naphthyl)acetamide can be achieved through a multi-step process that involves the reaction of 1-naphthylamine with butyryl chloride to form 1-(4-butylphenyl)-2-naphthol. This intermediate is then further reacted with acetic anhydride to yield the final product, N-(4-butylphenyl)-2-(1-naphthyl)acetamide. The synthesis of N-(4-butylphenyl)-2-(1-naphthyl)acetamide is a well-established process and has been reported in several research papers.
properties
Molecular Formula |
C22H23NO |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-(4-butylphenyl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C22H23NO/c1-2-3-7-17-12-14-20(15-13-17)23-22(24)16-19-10-6-9-18-8-4-5-11-21(18)19/h4-6,8-15H,2-3,7,16H2,1H3,(H,23,24) |
InChI Key |
LLAIOMGMKJUPJT-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxyphenyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290546.png)
![N-benzyl-4-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290547.png)
![2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290549.png)
![4-tert-butyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290550.png)
![N-[3-(1-hydroxyethyl)phenyl]cyclohexanecarboxamide](/img/structure/B290551.png)
![N-[3-(1-hydroxyethyl)phenyl]-3-phenylpropanamide](/img/structure/B290552.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide](/img/structure/B290553.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B290554.png)
![4-ethoxy-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290555.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B290558.png)
![4-chloro-3-{[(1-naphthyloxy)acetyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B290562.png)
![Ethyl 2-hydroxy-5-[(2-naphthalen-1-yloxyacetyl)amino]benzoate](/img/structure/B290563.png)
![Ethyl 4-chloro-3-[[2-(4-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B290564.png)
